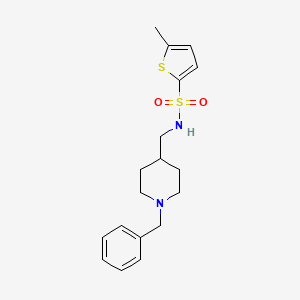

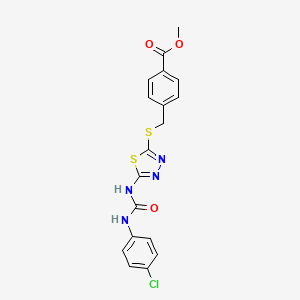

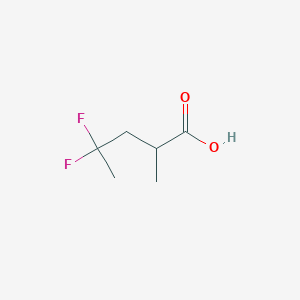

![molecular formula C13H11BrO3S B2527033 Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate CAS No. 866009-00-9](/img/structure/B2527033.png)

Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various thiophene derivatives, including those related to Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate, has been explored through different cyclisation and substitution reactions. For instance, Dieckmann cyclisation has been employed to obtain compounds such as Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and its related compounds . Additionally, the synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene through the Suzuki coupling reaction demonstrates the versatility of thiophene derivatives in coupling reactions . Furthermore, the synthesis of 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives from aryl/aralkyl carboxylic acids highlights the potential for creating a wide array of thiophene-based compounds with varying substituents .

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been characterized using various spectroscopic techniques. For example, the structure of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene was confirmed by NMR, HRMS, FT-IR, and X-ray crystallography . The vibrational spectra and DFT simulations have provided insights into the geometric parameters and vibrational frequencies, which are in good agreement with experimental data . The analysis of the frontier molecular orbitals, such as the HOMO and LUMO, has also been conducted to understand the electronic properties of these compounds .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions, including bromination, nitration, and electrophilic substitution, which can lead to a range of products depending on the substituents present on the thiophene ring . The bromination reaction of 5-diarylamino-2-methylbenzo[b]thiophene, for instance, showed "abnormal" selectivity due to a "non-planar" conjugated model, which is a deviation from the expected reaction pathways of simpler benzo[b]thiophene derivatives . This highlights the complexity and the influence of molecular structure on the reactivity of thiophene compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and substituents. The introduction of bromobenzyl groups can significantly alter the properties of the thiophene compounds, as seen in the synthesis and characterization of novel triazol derivatives . The antimicrobial activities of these compounds against various bacterial strains demonstrate the potential applications of thiophene derivatives in medicinal chemistry . Additionally, the functionalization of metal-organic frameworks with methyl-substituted thieno[2,3-b]thiophene groups has led to materials with interesting sensing activities and magnetic properties .

科学的研究の応用

Synthetic Methodologies and Chemical Intermediates

Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate serves as a key intermediate in the synthesis of a wide range of organic compounds. Research has demonstrated its utility in the preparation of biologically active compounds through enantioselective benzylation. This method is noted for its use of cheap materials, mild reaction conditions, and moderate enantioselectivity, which is essential for creating compounds with a chiral 3-benzylpiperidine backbone, a structure found in many biologically active molecules (Wang et al., 2018).

Crystal Structure Analysis

The compound also finds application in crystal structure analysis, contributing to the understanding of molecular configurations and interactions. For instance, derivatives of the compound, such as 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, have been synthesized and their crystal structures determined, providing insights into the spatial arrangement of molecules and potential interactions in solid-state chemistry (Løiten et al., 1999).

Heterocyclic Chemistry

Moreover, the compound is instrumental in heterocyclic chemistry, where it is used to synthesize new heterocyclic systems. For example, reactions with substituted 2-hydroxybenzonitriles lead to the formation of novel heterocyclic compounds, showcasing the versatility of this compound in building complex molecular architectures (Yagodkina-Yakovenko et al., 2018).

Organic Synthesis and Material Science

Its application extends to organic synthesis and material science, where it's used in developing methodologies for synthesizing 4-thiofuranosides and as a building block in the preparation of halogenated 2-thiophenecarboxylic acid derivatives. These compounds are crucial for the synthesis of a new family of insecticides, illustrating the compound's role in advancing agricultural chemistry (Braanalt et al., 1994; Hull et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, “1-Bromobenzyl methyl ether”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

特性

IUPAC Name |

methyl 3-[(4-bromophenyl)methoxy]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO3S/c1-16-13(15)12-11(6-7-18-12)17-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVLEQISRSHGLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

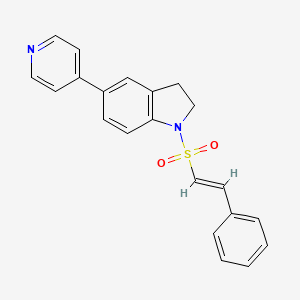

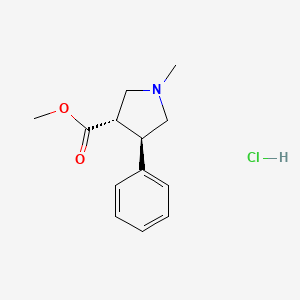

![2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526953.png)

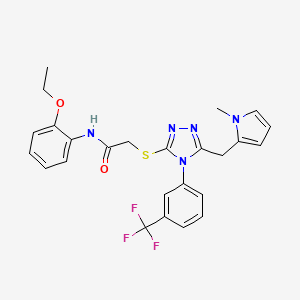

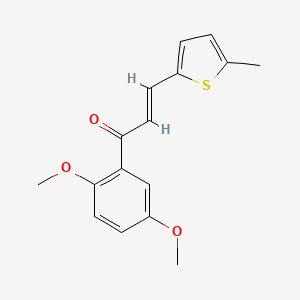

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526960.png)

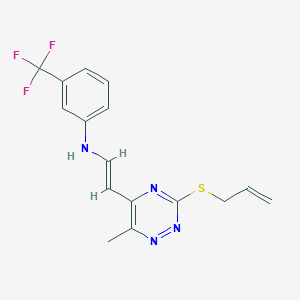

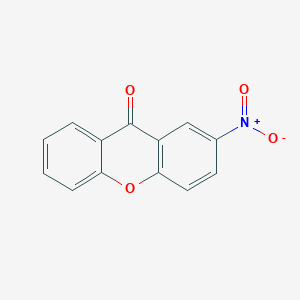

![Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2526971.png)

![4-methoxy-2,3,5-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2526972.png)